molecular formula C18H18ClN3O2 B2768891 1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894008-88-9

1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2768891
CAS No.: 894008-88-9
M. Wt: 343.81
InChI Key: BIZFFYLMMUFGTR-UHFFFAOYSA-N
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Description

    Starting Materials: The synthesized pyrrolidinone and 5-chloro-2-methylaniline.

    Reaction Conditions: Coupling reaction using a carbodiimide reagent (e.g., DCC) to form the urea linkage.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common method includes:

  • Formation of the Pyrrolidinone Ring:

      Starting Materials: Phenylacetic acid and an appropriate amine.

      Reaction Conditions: Cyclization under acidic or basic conditions to form the pyrrolidinone ring.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group in the pyrrolidinone ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced pyrrolidinone derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to reduced activity of the targeted pathway.

Comparison with Similar Compounds

    1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-2-yl)urea: Similar structure but with a different position of the pyrrolidinone ring.

    1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-4-yl)urea: Another positional isomer with the pyrrolidinone ring at a different position.

Uniqueness: 1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its isomers.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-12-7-8-13(19)9-16(12)21-18(24)20-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZFFYLMMUFGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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